molecular formula C8H12N4O2S B3151659 Ethyl 2-guanidino-4-methylthiazole-5-carboxylate CAS No. 7185-65-1

Ethyl 2-guanidino-4-methylthiazole-5-carboxylate

Cat. No.: B3151659
CAS No.: 7185-65-1
M. Wt: 228.27 g/mol
InChI Key: HYYMOZMJVDQRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents. nih.govbohrium.com Its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide-ranging biological activities and presence in numerous approved drugs. bohrium.comnih.gov

Thiazole derivatives exhibit a remarkable array of pharmacological effects, making them versatile candidates for treating various diseases. nih.govglobalresearchonline.net The structural versatility of the thiazole nucleus allows for modifications at different positions, leading to a diverse range of therapeutic potentials. nih.govijrpr.com

Key reported activities include:

Antimicrobial: Thiazole-based compounds have shown potent activity against bacteria and fungi, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). nih.govijrpr.com

Anticancer: The thiazole ring is a component of several clinically used anticancer drugs, such as Dasatinib and Ixabepilone. nih.govnih.gov Derivatives have demonstrated cytotoxic activity against various human cancer cell lines. wisdomlib.org

Anti-inflammatory: Certain thiazole derivatives, like Meloxicam and Fanetizole, are known for their anti-inflammatory properties. bohrium.comglobalresearchonline.net

Antiviral: The antiretroviral drug Ritonavir, used in the treatment of HIV, contains a thiazole moiety, highlighting the scaffold's importance in antiviral drug design. bohrium.combohrium.comglobalresearchonline.net

Other Activities: The therapeutic applications of thiazoles extend to antioxidant, antidiabetic, antimalarial, analgesic, and antipsychotic effects. nih.govbohrium.comwisdomlib.org

Table 1: Examples of Pharmacological Activities of Thiazole Derivatives

Pharmacological Activity Examples of Thiazole-Containing Drugs/Compounds Reference
Anticancer Dasatinib, Dabrafenib, Ixabepilone nih.govnih.gov
Antiviral (Anti-HIV) Ritonavir bohrium.comglobalresearchonline.net
Antifungal Ravuconazole bohrium.comglobalresearchonline.net
Anti-inflammatory Meloxicam, Fentiazac globalresearchonline.net
Antibacterial Sulfathiazole bohrium.combohrium.com
Antiparasitic Nitazoxanide globalresearchonline.net
CNS Activity Pramipexole nih.gov

The thiazole scaffold is a fundamental building block in the process of drug discovery and development. globalresearchonline.net Its presence in a significant number of FDA-approved drugs underscores its importance. nih.gov Medicinal chemists utilize the thiazole nucleus to design novel molecules with improved potency, lower toxicity, and desirable pharmacokinetic profiles to combat challenges like increasing drug resistance. bohrium.com The ability of the thiazole ring to interact with various biological targets makes it a frequent choice for lead optimization in developing new therapeutic agents. nih.govspast.org The ongoing research into thiazole derivatives continues to yield new compounds with potential applications across numerous medical fields. wisdomlib.org

The Guanidine (B92328) Moiety as a Pharmacophore in Bioactive Molecules

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is another critical pharmacophore in medicinal chemistry. nih.govresearchgate.net It is found in a wide variety of natural products and synthetic drugs, contributing significantly to their biological function. researchgate.netrsc.org

The guanidinium (B1211019) cation, the protonated form of guanidine that exists at physiological pH, is a key structural feature. wikipedia.org Its positive charge is delocalized across the three nitrogen atoms through resonance, resulting in a highly stable, planar, and symmetric ion. wikipedia.org This structure allows it to form multiple hydrogen bonds and engage in electrostatic interactions, which are crucial for binding to biological targets like enzymes and receptors. researchgate.net

Guanidine's biological relevance is extensive, with derivatives serving as:

Antidiabetic agents (e.g., Metformin) researchgate.net

Antiviral drugs (e.g., Zanamivir) researchgate.netjocpr.com

Antibacterial agents (e.g., Streptomycin, Chlorhexidine) jocpr.com

Antihypertensive drugs (e.g., Guanethidine)

Antifungal agents researchgate.net

The guanidine group is also a fundamental component of the amino acid arginine, which plays a vital role in enzyme active sites and cell recognition motifs. nih.govresearchgate.net

Table 2: Examples of Drugs Containing the Guanidine Moiety

Drug Name Therapeutic Class Reference
Metformin Antidiabetic researchgate.net
Zanamivir Antiviral (Influenza) researchgate.netjocpr.com
Guanethidine Antihypertensive
Chlorhexidine Antiseptic/Antibacterial jocpr.com
Melarsoprol Antiprotozoal jocpr.com

The combination of guanidine and thiazole moieties into a single molecular framework has been explored to develop novel therapeutic agents. researchgate.netresearchgate.net This molecular hybridization aims to synergize the pharmacological properties of both scaffolds, potentially leading to compounds with enhanced activity or novel mechanisms of action. researchgate.net

Recent research has focused on thiazoyl guanidine derivatives as potent antifungal agents. nih.gov These compounds have been shown to inhibit ergosterol (B1671047) biosynthesis, a critical pathway in fungi that is a target for many existing antifungal drugs. Notably, some of these novel guanidine-thiazole hybrids have demonstrated efficacy against azole-resistant fungal strains, highlighting the potential of this chemical class to address the urgent issue of drug-resistant infections. nih.gov

Rationale for the Academic Investigation of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate

The academic investigation of this compound is driven by the established therapeutic importance of its constituent parts. The thiazole ring serves as a proven scaffold with a vast spectrum of biological activities, while the guanidine group is a potent pharmacophore known for its ability to mediate strong interactions with biological targets.

The rationale for studying this specific compound is multifaceted:

Synergistic Potential: Combining the thiazole and guanidine groups offers the potential for synergistic or novel pharmacological effects, particularly in areas like antimicrobial and anticancer research where both individual scaffolds have shown promise. nih.govresearchgate.net

Novel Mechanism of Action: As demonstrated by related thiazoyl guanidine derivatives, this structural combination can lead to compounds that inhibit novel biological targets, offering a strategy to overcome existing drug resistance. nih.gov

Structural Optimization: The ethyl carboxylate and methyl groups on the thiazole ring provide specific points for further chemical modification. Studying this base structure allows researchers to understand the structure-activity relationships (SAR) and design more potent and selective analogs. Derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have been explored as promising dual anticancer and antimicrobial agents. researchgate.net

By synthesizing and evaluating this compound, researchers can explore a promising area of chemical space, potentially leading to the discovery of new lead compounds for drug development.

Unique Structural Features and Potential for Diverse Biological Activities

The 2-guanidinothiazole moiety is a key structural component in a class of compounds known as histamine (B1213489) H2-receptor antagonists. researchgate.net Famotidine, a well-known drug for treating peptic ulcers, features a 2-guanidinothiazole ring. researchgate.netnih.gov This suggests that this compound could potentially interact with similar biological targets. The guanidino group in these antagonists is crucial for their ability to block the action of histamine at H2 receptors, thereby reducing stomach acid production. nih.gov

The presence of the ethyl carboxylate group at the 5-position can influence the compound's polarity, solubility, and ability to be metabolized by esterases in the body. The methyl group at the 4-position can also affect the molecule's shape and interaction with binding sites.

Overview of Existing Research Landscape for the Compound and its Analogs

Structure-activity relationship (SAR) studies on H2-receptor antagonists have provided valuable insights into the role of different structural components. nih.govresearchgate.net For instance, the nature of the substituent at the 5-position of the thiazole ring has been shown to modulate the potency and selectivity of these compounds. While many potent H2 antagonists have a different side chain at this position, the presence of an ester group in this compound presents an interesting variation for potential investigation.

Research on other 2-guanidinothiazole derivatives has also explored their potential as antimicrobial agents. The guanidino group is known to contribute to the antimicrobial activity of various compounds by interacting with bacterial cell membranes. nih.gov

The synthesis of 2-guanidinothiazoles can often be achieved from the corresponding 2-aminothiazoles. nih.gov The precursor for the title compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a known compound, suggesting a feasible synthetic route to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-3-14-6(13)5-4(2)11-8(15-5)12-7(9)10/h3H2,1-2H3,(H4,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYMOZMJVDQRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N=C(N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of Ethyl 2 Guanidino 4 Methylthiazole 5 Carboxylate Derivatives

Positional and Substituent Effects on the Thiazole (B1198619) Core

Influence of the 2-Guanidino Group on Biological Efficacy

The substituent at the 2-position of the thiazole ring is a primary determinant of biological activity. While data specifically on the 2-guanidino group is specialized, the broader class of 2-aminothiazoles serves as a crucial reference. The free amino group at the 2-position is often considered an essential requirement for certain activities, such as carbonic anhydrase-III inhibition. mdpi.com

Impact of the 4-Methyl Group on Activity Profiles

The substituent at the 4-position of the thiazole ring can influence activity through steric and electronic effects. The presence of a methyl group, an electron-donating group, can affect the basicity and nucleophilicity of the thiazole ring. globalresearchonline.net Studies on related thiazole structures have shown that substitutions at this position are a critical factor in determining the strength of antibacterial and antifungal activities. nih.gov

For example, in a series of 2-amino-4-methylthiazole-5-carboxylate derivatives developed as monoacylglycerol lipase (B570770) (MAGL) inhibitors, the 4-methyl group was a conserved feature among the most potent compounds. nih.gov In other series, substitution at the C-4 position with either electron-donating or electron-withdrawing groups has been shown to modulate antimicrobial activity. mdpi.com The size of the substituent is also important; for instance, small halogen substituents on an aryl group at the 4-position can induce excellent activity, whereas larger groups may decrease it. nih.gov This indicates that the 4-methyl group in Ethyl 2-guanidino-4-methylthiazole-5-carboxylate likely plays a role in optimizing the molecule's fit within its target's binding site.

Table 1: Influence of C-4 Substituents on Thiazole Activity
Substituent at C-4Observed Effect on Biological ActivityCompound Series ExampleReference
MethylConserved in potent MAGL inhibitors2-amino-4-methylthiazole-5-carboxylates nih.gov
Electron-donating groups (e.g., methyl)Can increase ring basicity and nucleophilicity, modulating activityGeneral thiazole derivatives globalresearchonline.netmdpi.com
Electron-withdrawing groupsCan modulate antimicrobial activity4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones mdpi.com
Small halogenated aryl groupsAssociated with excellent antimicrobial activity2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles nih.gov
Large aryl substituentsAssociated with decreased antimicrobial activity2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles nih.gov

Role of the 5-Carboxylate Ester in Modulating Activity

The carboxylate ester group at the 5-position is a significant modulator of the compound's physicochemical properties and biological activity. This group can act as a hydrogen bond acceptor and influence the molecule's polarity, absorption, and distribution.

Table 2: Activity of 2-Amino-4-methylthiazole-5-carboxylate Derivatives as MAGL Inhibitors
Compound IDStructure (Variation from core)IC₅₀ (µM)
3g2-(3,4,5-Trimethoxybenzamido)0.037
4c2-(3-Nitrobenzamido)0.063
3c2-(3-Hydroxybenzamido)>10
3d2-(4-Hydroxybenzamido)9.60
6b2-(Phenylacetamido)1.25

Data extracted from a study on MAGL inhibitors, showcasing the importance of the substituent at the 2-amino position while retaining the 4-methyl and 5-carboxylate ester groups. nih.gov

SAR Derived from Analogues and Hybrid Structures

Evaluation of Related 2-Substituted Thiazoles

The biological profile of thiazoles can be significantly altered by varying the substituent at the 2-position. A wide array of functionalities has been explored, demonstrating the versatility of this position for generating diverse pharmacological effects. For example, linking a pyrazoline moiety to the 2-position of the thiazole ring has yielded compounds with notable antimicrobial activity. nih.gov Similarly, the synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives has been pursued for anticancer applications. mdpi.com

The nature of the linker between the thiazole and another pharmacophore is also crucial. Thiazolylhydrazones have shown significant acetylcholinesterase inhibition, indicating potential applications in neurodegenerative diseases. academie-sciences.fr These examples underscore that the 2-position is a key site for modification, allowing for the introduction of various pharmacophores to target a wide range of biological systems. The efficacy of these substitutions often depends on the specific electronic and steric properties they impart.

Analysis of Fused and Hybrid Thiazole Systems

Fusing the thiazole ring with other heterocyclic systems or creating hybrid molecules is a common strategy to enhance biological activity and explore new chemical space. These approaches can lead to compounds with improved potency and novel mechanisms of action.

Rationalizing SAR for Specific Biological Targets and Activities

The therapeutic potential of this compound derivatives is intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in deciphering how specific molecular modifications influence the biological activity of these compounds against various targets. By systematically altering different parts of the molecule—such as the guanidino group, the thiazole core, and the ester moiety—researchers can rationalize the observed changes in potency and selectivity. This understanding is fundamental for the rational design of more effective and specific therapeutic agents.

The core structure of this compound features several key pharmacophoric elements: the basic guanidino group, the heterocyclic thiazole ring, the methyl group at position 4, and the ethyl carboxylate at position 5. Each of these can be modified to explore the chemical space and optimize biological activity.

Derivatives of the 2-aminothiazole (B372263) scaffold, to which the 2-guanidino compounds are closely related, have demonstrated significant antimicrobial and antifungal properties. Molecular docking studies on functionally substituted 2-aminothiazole derivatives have suggested that their antibacterial action may stem from the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan in bacterial cell walls. For antifungal activity, the target is proposed to be CYP51 (lanosterol 14α-demethylase), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

SAR studies on these derivatives have highlighted the importance of the substituents on the thiazole ring. For instance, in a series of 2,4,5-trisubstituted thiazoles, the introduction of a thiosemicarbazide (B42300) function was linked to potential antibacterial and antifungal activities. Specifically, derivatives with a 4-fluorophenyl moiety exhibited a broad spectrum of antibacterial activity. kau.edu.sa This suggests that electron-withdrawing groups on an aryl substituent can enhance antimicrobial potency.

Compound ModificationBiological TargetKey SAR Findings
Introduction of thiosemicarbazide functionBacterial and Fungal enzymesLinked to potential antibacterial and antifungal activities. kau.edu.sa
Substitution with 4-fluorophenyl groupBacterial enzymesExhibited broad-spectrum antibacterial activity, suggesting the importance of electron-withdrawing groups for potency. kau.edu.sa

The 2-guanidinothiazole scaffold has also been explored for its anticancer potential. The activity of these compounds is often linked to their ability to interfere with critical cellular processes in cancer cells. For instance, certain 2,4,5-trisubstituted thiazole derivatives have shown inhibitory effects on various cancer cell lines, including non-small cell lung cancer, ovarian cancer, and melanoma. kau.edu.sa

In one study, a derivative featuring both thioureido and thiosemicarbazide moieties, substituted with a 4-fluorophenyl group, proved to be a particularly active anticancer agent with a broad spectrum of activity against numerous tumor cell lines. kau.edu.sa This highlights a synergistic effect of different functional groups in enhancing cytotoxicity towards cancer cells.

Compound ModificationCancer Cell LinesKey SAR Findings
4-fluorophenyl substituted thiosemicarbazide moietyNon-small cell lung cancer, Ovarian cancer, MelanomaDemonstrated broad-spectrum anticancer activity. kau.edu.sa

A significant area of investigation for this compound derivatives is their potential as enzyme inhibitors for various diseases.

Vascular Adhesion Protein-1 (VAP-1) Inhibition: A thiazole derivative incorporating a guanidine (B92328) group has been identified as a potent inhibitor of human Vascular Adhesion Protein-1 (VAP-1). nih.gov VAP-1 is an amine oxidase that plays a role in inflammatory processes and is a therapeutic target for conditions like diabetic macular edema. The guanidino group is crucial for the inhibitory activity, likely due to its ability to form strong interactions with the active site of the enzyme.

Xanthine (B1682287) Oxidase (XO) Inhibition: In the pursuit of treatments for gout and hyperuricemia, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been investigated as inhibitors of xanthine oxidase (XO). nih.gov SAR studies revealed that the presence of electron-withdrawing groups, such as a fluoro or chloro group at the para position of the benzamido ring, significantly enhanced XO inhibitory activity. The fluoro-substituted derivative, in particular, exhibited excellent inhibitory potential and acted as a mixed-type inhibitor. nih.gov

Biological TargetCompound ModificationKey SAR Findings
Vascular Adhesion Protein-1 (VAP-1)Guanidine group on thiazole ringThe guanidine moiety is critical for potent inhibitory activity against VAP-1. nih.gov
Xanthine Oxidase (XO)para-Fluoro or para-chloro substitution on the 2-benzamido ringElectron-withdrawing groups at this position significantly increase XO inhibitory potency. nih.gov

Biological Activities and Molecular Mechanisms of Action

Anticancer Potential of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate Derivatives

The core structure of this compound, featuring a thiazole (B1198619) ring, a guanidino group, and a carboxylate moiety, suggests a high potential for diverse biological activities, including anticancer effects. The guanidinium (B1211019) group, in particular, is known to be involved in various biological processes and is a feature of several bioactive molecules nih.gov.

Derivatives of the closely related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, have demonstrated significant and broad-spectrum antitumor activity. In a comprehensive study, a series of thirty thiazole compounds were synthesized and evaluated for their anticancer activities against the National Cancer Institute's (NCI) 60 human tumor cell line panel. One notable derivative, compound 9b , which is a bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative, exhibited a remarkable broad spectrum of anticancer activity, showing activity against 29 of the 60 tested subpanel tumor cell lines nih.govresearchgate.net. This suggests that the thiazole-5-carboxylate scaffold is a promising framework for the development of potent and broad-spectrum anticancer agents. The substitution at the 2-position of the thiazole ring is crucial for this activity, and the presence of a guanidino group in the target compound may confer similar or enhanced broad-spectrum antitumor properties.

Other studies on various 2-aminothiazole (B372263) derivatives have also reported significant cytotoxicity against a range of human cancer cell lines, including those of the lung, liver, cervix, and colon nih.gov. These findings underscore the potential of the thiazole core in developing compounds with wide-ranging antitumor effects.

The cytotoxic effects of thiazole and guanidine (B92328) derivatives against cancer cells are often mediated through the induction of programmed cell death pathways, such as apoptosis and autophagy, as well as through the disruption of the cell cycle.

Several studies have highlighted the ability of 2-aminothiazole derivatives to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain 2-aminothiazole derivatives have been shown to inhibit cell proliferation by inducing G0/G1 cell cycle arrest and apoptosis in K562 chronic myeloid leukemia cells. The induction of apoptosis was associated with the activation of caspase-3 and the modulation of Bcl-2 family proteins, specifically the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax nih.gov.

Furthermore, another study on a novel benzofuran (B130515) derivative demonstrated the induction of G2/M phase arrest in HepG2 liver cancer cells, while another derivative caused cell cycle arrest at the S and G2/M phases in A549 lung cancer cells nih.gov. Chalcone derivatives have also been reported to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells, a process associated with the generation of reactive oxygen species (ROS) nih.gov. These findings suggest that derivatives of this compound could potentially exert their anticancer effects by interfering with cell cycle progression and triggering apoptotic cell death.

The following table summarizes the effects of some related compounds on cell cycle and apoptosis:

Compound/DerivativeCancer Cell LineEffectReference
2-aminothiazole derivative (TH-39)K562 (Chronic Myeloid Leukemia)G0/G1 cell cycle arrest, apoptosis induction, caspase-3 activation, Bcl-2 down-regulation, Bax up-regulation nih.gov
Benzofuran derivative 7HepG2 (Liver Cancer)G2/M phase arrest nih.gov
Benzofuran derivative 8A549 (Lung Cancer)S and G2/M phase arrest nih.gov
Chalcone derivative 1CA2780 (Ovarian Cancer)G2/M phase cell cycle arrest, apoptosis induction nih.gov

Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death, and its modulation is a promising strategy in cancer therapy nih.govnih.gov. While direct evidence for autophagy modulation by this compound derivatives is not yet available, the broader class of compounds containing guanidine and thiazole moieties has been implicated in processes that are closely linked to autophagy.

The role of autophagy in cancer is complex and can be context-dependent. In some scenarios, inducing autophagy can lead to cancer cell death, while in others, inhibiting autophagy can sensitize cancer cells to chemotherapy frontiersin.orgmdpi.com. Given the structural features of the target compound, it is plausible that its derivatives could interact with key regulators of autophagy, such as mTOR and AMPK pathways, thereby influencing cancer cell fate nih.gov. Further research is required to elucidate the specific effects of this compound derivatives on autophagic pathways in cancer cells.

In addition to inducing general cytotoxic mechanisms, anticancer compounds can also exert their effects by inhibiting specific molecular targets that are crucial for tumor growth and progression.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM). The overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis mdpi.com. Therefore, the inhibition of MMPs is a key target for anticancer drug development.

Thiazole and imidazole-based carboxylic acid derivatives have been identified as potent inhibitors of MMP-2 nih.gov. These compounds have shown superior efficacy in comparison to conventional hydroxamic acid-based MMP inhibitors. The carboxylic acid moiety is thought to play a crucial role in chelating the zinc ion within the active site of the MMP enzyme. Given that this compound contains a thiazole ring and a carboxylate group, its derivatives could potentially act as effective MMP inhibitors. This inhibitory activity would contribute to their anticancer potential by preventing the breakdown of the ECM and thereby inhibiting tumor cell invasion and metastasis.

The following table provides examples of thiazole-related compounds with MMP inhibitory activity:

Compound ClassTarget MMPSignificanceReference
Imidazole and thiazole carboxylic acid derivativesMMP-2More efficacious than conventional hydroxamic acid derivatives nih.gov

Target-Specific Inhibitory Effects

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

The core structure related to this compound is integral to a class of compounds designed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of RNA transcription, and its inhibition can selectively trigger apoptosis in cancer cells, which are often highly dependent on anti-apoptotic proteins for survival. nih.govnih.gov

A series of 4-thiazol-2-anilinopyrimidine derivatives have been developed as potent CDK9 inhibitors. nih.gov In the synthesis of these inhibitors, precursors like ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate are utilized, highlighting the importance of the thiazole-5-carboxylate scaffold. researchgate.net The modification of this core structure, including the incorporation of guanidine-containing moieties, has been explored to enhance potency and selectivity for CDK9. researchgate.net For instance, one of the most selective compounds, which inhibits CDK9 with an IC₅₀ of 7 nM, was found to reduce the expression of the Mcl-1 anti-apoptotic protein and trigger apoptosis in human cancer cells. nih.gov Structure-activity relationship (SAR) studies have revealed that the C5-group of the pyrimidine (B1678525) core is crucial for CDK9 potency and selectivity. nih.gov

Table 1: Activity of a Selective 4-Thiazol-2-Anilinopyrimidine CDK9 Inhibitor
Compound IDTargetIC₅₀ (nM)Selectivity vs. CDK2Cellular Effect
12uCDK97>80-foldInduces apoptosis, reduces Mcl-1 expression
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The thiazole scaffold is a recognized pharmacophore in the design of inhibitors targeting Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, a key mediator of angiogenesis. nih.govencyclopedia.pub Inhibition of VEGFR-2 is a critical strategy in cancer therapy to prevent the formation of new blood vessels that supply tumors with nutrients. nih.gov

Several studies have reported on new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent VEGFR-2 inhibitors. nih.govnih.gov For example, one synthesized thiazole derivative displayed significant inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.044 µM, which is comparable to the established drug sunitinib. nih.gov Molecular docking studies have confirmed that these thiazole derivatives can effectively bind to the VEGFR-2 active site. nih.gov While research has not explicitly detailed the VEGFR-2 inhibitory activity of this compound itself, the proven efficacy of various substituted thiazole derivatives suggests the potential of this structural class. encyclopedia.pubnih.gov The inclusion of a guanidine group has also been noted in other heterocyclic scaffolds designed as VEGFR-2 inhibitors. mdpi.com

Table 2: VEGFR-2 Inhibitory Activity of Selected Thiazole Derivatives
Compound ClassMost Potent CompoundIC₅₀ against VEGFR-2 (µM)Reference CompoundReference IC₅₀ (µM)
Thiazolotriazine DerivativeCompound 50.044Sunitinib0.100
4-Chlorophenylthiazolyl DerivativeCompound 4b- (81.36% inhibition)Sorafenib- (86.93% inhibition)
3-Nitrophenylthiazolyl DerivativeCompound 4d- (85.72% inhibition)Sorafenib- (86.93% inhibition)
Tubulin Polymerization Inhibition

Tubulin polymerization is a crucial process for microtubule formation, which is essential for cell division, making it a key target for anticancer drugs. mdpi.com The thiazole ring is a component of various compounds that have been investigated as tubulin polymerization inhibitors. For instance, a series of thiazole-based chalcones were evaluated as potential inhibitors, with some demonstrating significant activity. Similarly, new derivatives based on thiazol-5(4H)-ones were designed as inhibitors targeting the colchicine (B1669291) binding site on tubulin, with some compounds showing potent inhibition with IC₅₀ values in the nanomolar range. nih.gov

However, there is no direct scientific literature available from the conducted searches that specifically identifies this compound or other guanidino-thiazole derivatives as inhibitors of tubulin polymerization. Interestingly, research on guanidine hydrochloride (GuHCl) itself has shown that it can have a paradoxical stimulating effect on tubulin polymerization at low concentrations, which is thought to occur through a charge-shielding mechanism. This effect is distinct from the inhibitory action typically sought in anticancer agents and involves the guanidinium cation rather than a covalently bound guanidino group on a larger molecule.

Antimicrobial Efficacy and Underlying Modes of Action

The combination of the thiazole ring and the guanidine group has given rise to a class of compounds with significant antimicrobial properties. These derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Thiazole derivatives, including those containing guanidine moieties, have been found to exhibit a broad spectrum of antibacterial activity. Studies have shown that these compounds are effective against both Gram-positive bacteria, such as Staphylococcus aureus, B. subtilis, and Micrococcus luteus, and Gram-negative bacteria, including P. aeruginosa, E. coli, and Citrobacter freundii. The antibacterial potential of the thiazole scaffold is well-established, and it is a core component of many biologically active agents. The introduction of a guanidine group can further enhance this activity. For example, novel thiazole-quinolinium derivatives have been shown to possess potent bactericidal activity, inhibiting multidrug-resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antibacterial Spectrum of Heterocyclic Guanidine Derivatives
Bacterial TypeRepresentative StrainsActivity
Gram-PositiveStaphylococcus aureus, B. subtilis, Micrococcus luteusActive
Gram-NegativeP. aeruginosa, E. coli, Citrobacter freundiiActive

Antifungal Activity

Thiazoyl guanidine derivatives have emerged as a novel class of potent antifungal agents. mdpi.com These compounds have shown significant efficacy in treating invasive fungal infections (IFIs), which are often associated with high mortality rates. mdpi.com Research has identified thiazoyl guanidine compounds with strong activity against clinically relevant fungi, including Aspergillus fumigatus and various Candida species.

One lead compound from this class demonstrated antifungal efficacy equivalent to the established drug voriconazole (B182144) in a murine model of systemic A. fumigatus infection. mdpi.com The mechanism of action for these compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com Notably, because they act on a novel target within this pathway, these derivatives have also shown activity against azole-resistant strains of A. fumigatus. mdpi.com Another thiazole-aminoguanidine analog showed excellent in vitro potency with broad activity, and in an in vivo experiment, it demonstrated significant survival rates in nematodes infected with Candida albicans and Candida auris.

Table 4: Antifungal Activity of a Lead Thiazoyl Guanidine Derivative
Fungal PathogenActivity NotedMechanism of Action
Aspergillus fumigatus (including azole-resistant strains)Potent, equivalent to voriconazole in vivoInhibition of ergosterol biosynthesis
Candida albicansPotent in vitro and in vivoNot specified
Candida aurisPotent in vitro and in vivoNot specified

Specific Microbial Target Engagement (e.g., Dihydrofolate Reductase (DHFR), DNA Gyrase)

The antimicrobial effects of thiazole derivatives can be attributed to their interaction with specific essential enzymes in bacteria.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of DNA, RNA, and proteins. Inhibition of bacterial DHFR leads to cell death, making it an attractive target for antimicrobial agents. The thiazole scaffold has been incorporated into hybrid molecules designed as DHFR inhibitors. Recently, novel thiazole-based compounds have been synthesized and identified as dual inhibitors of both DHFR and DNA gyrase, demonstrating the versatility of this heterocyclic core in targeting key bacterial enzymes.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-validated target for antibacterial drugs. Several classes of thiazole-containing compounds have been developed as potent inhibitors of DNA gyrase. For example, 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have shown improved inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli, with some compounds exhibiting IC₅₀ values in the nanomolar range. As mentioned, certain morpholine-sulphonamide linked thiazole moieties have been found to act as dual inhibitors, targeting both DNA gyrase and DHFR.

Anti-Helicobacter pylori Activity

The guanidinothiazole scaffold, a core component of this compound, has been identified as a structurally novel and potent class of agents against Helicobacter pylori (H. pylori). Research into the structure-activity relationships (SAR) of 2-(substituted guanidino)-4-arylthiazoles has yielded compounds with significant antimicrobial efficacy against this pathogenic bacterium. nih.gov

Studies have demonstrated that modifications to the substituents on the guanidino and thiazole moieties can dramatically influence the anti-H. pylori potency. For instance, a series of 2-alkylguanidino-4-furylthiazoles were investigated, identifying cyclohexylmethyl and ethoxyethyl derivatives as having potent and selective antimicrobial activity against H. pylori. nih.gov Further research on 4-[(3-acetamido)phenyl]-2-(substituted guanidino)thiazoles highlighted benzyl (B1604629) and phenethyl derivatives as possessing high anti-H. pylori activity. researchgate.net One of the most potent compounds to emerge from these studies was a thienylthiazole derivative, which exhibited a Minimum Inhibitory Concentration (MIC) of 0.0065 µg/mL. nih.gov

The mechanism of action for these compounds is often linked to the inhibition of essential bacterial enzymes. The urease enzyme, in particular, is a known therapeutic target for treating H. pylori infections due to its critical role in the bacterium's colonization and survival in the gastric mucosa. plos.org Novel imidazo[2,1-b]thiazole (B1210989) derivatives have been designed to exhibit potent inhibitory activity against urease, with some compounds proving to be significantly more potent than the standard inhibitor, thiourea (B124793). plos.org

Thiazole-Guanidine Derivative ClassSpecific Derivative ExampleMIC against H. pylori (µg/mL)Reference
2-(substituted guanidino)-4-arylthiazolesThienylthiazole derivative0.0065 nih.gov
4-[(3-acetamido)phenyl]-2-(substituted guanidino)thiazolesPhenethyl derivative (36)0.017 researchgate.net
4-[(3-acetamido)phenyl]-2-(substituted guanidino)thiazolesBenzyl derivative (34)0.025 researchgate.net
4-[(3-acetamido)phenyl]-2-(substituted guanidino)thiazolesPhenethyl derivative (35)0.037 researchgate.net
4-[(3-acetamido)phenyl]-2-(substituted guanidino)thiazoles2-methoxyethyl derivative (28)0.32 researchgate.net

Other Investigated Biological Activities of Thiazole-Guanidine Scaffolds (Contextual)

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and recognized for a wide array of biological activities. nih.govglobalresearchonline.net Its derivatives, including those with guanidine groups, have been explored for various therapeutic applications beyond antimicrobial effects. nih.govresearchgate.net

The thiazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govinformahealthcare.com Derivatives of thiazole and thiazolidinone have demonstrated a significant ability to inhibit a variety of inflammatory mediators. benthamscience.comresearchgate.net Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. benthamscience.comresearchgate.net

Research has shown that benzo-fused thiazoles can exhibit better anti-inflammatory activity than the standard drug diclofenac (B195802) sodium. informahealthcare.com The anti-inflammatory effects of these compounds are also linked to their antioxidant properties, which help to mitigate the oxidative stress that contributes to inflammation. benthamscience.comresearchgate.net The versatility of the thiazole nucleus allows for the synthesis of derivatives with potent dual antimicrobial and anti-inflammatory activities. nih.gov

Thiazole-containing compounds have been extensively studied for their antiviral activities against a broad spectrum of viruses. researchgate.netnih.gov The thiazole nucleus is a component of clinically used antiviral drugs like Ritonavir (an anti-HIV medication). nih.gov Patent reviews reveal that thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B (HBV) and C (HCV), and human immunodeficiency viruses (HIV). nih.gov

The development of new, safe, and effective antiviral drugs is critical, especially given the emergence of drug-resistant viral strains. researchgate.netnih.gov The most bioactive thiazole molecules serve as lead structures for developing new compounds with potent and selective antiviral activity. nih.gov For instance, certain bis-thiazole derivatives have demonstrated good activity against the HCV virus, while other derivatives have been found to be highly active against influenza A virus. nih.gov

The thiazole scaffold has emerged as an excellent candidate for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.net Thiazole derivatives have been shown to possess neuroprotective effects through various mechanisms. researchgate.netnih.gov These include antioxidant activity, which combats the oxidative stress implicated in neuronal damage, and the modulation of key neural receptors. nih.govmdpi.com

For example, certain thiazole-carboxamide derivatives act as negative allosteric modulators of AMPA receptors, which are involved in excitatory neurotransmission. researchgate.netmdpi.com An imbalance in this system can lead to excitotoxicity and neurological damage. researchgate.net By modulating these receptors, thiazole derivatives have the potential to be therapeutic agents in neurological disorders characterized by dysregulated excitatory neurotransmission. mdpi.com Additionally, some thiazole sulfonamides have shown neuroprotective effects in models of Parkinson's disease, partly attributed to their activation of SIRT1, a protein linked to cell longevity. nih.gov

Computational Chemistry and Molecular Modeling Studies in the Study of Ethyl 2 Guanidino 4 Methylthiazole 5 Carboxylate

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. These methods allow for the detailed analysis of electron distribution and the prediction of various chemical and physical characteristics.

The electronic structure of a molecule is fundamental to its reactivity and stability. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For Ethyl 2-guanidino-4-methylthiazole-5-carboxylate, DFT calculations can determine these energy values, which in turn helps in predicting its charge transfer characteristics and bioactivity. dntb.gov.ua

Table 1: Illustrative Quantum Chemical Parameters Calculated for a Thiazole (B1198619) Derivative.
ParameterDefinitionTypical Calculated Value (eV)Interpretation
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5Electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.9Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.6Chemical reactivity and stability nih.gov

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be compared with experimental data to confirm their structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). wu.ac.th Theoretical calculations provide a basis for assigning the signals observed in experimental NMR spectra to specific atoms within the this compound structure. Correlation graphs between experimental and theoretical data often show high agreement, validating the computational model. nih.gov

IR Spectroscopy: Theoretical calculations can also compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. These calculations help in assigning specific vibrational modes, such as stretching and bending of bonds (e.g., C=O, N-H, C-H), to the observed IR peaks. nih.gov This provides a detailed understanding of the molecule's vibrational properties and functional groups.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Thiazole Ester.
Spectroscopy TypeParameterPredicted ValueExperimental Value
¹³C NMRCarbonyl Carbon (C=O) Chemical Shift162.1 ppm161.7 ppm nih.gov
¹H NMRMethylene (-OCH₂) Chemical Shift4.28 ppm4.24 ppm nih.gov
IRCarbonyl (C=O) Stretching Frequency1690 cm⁻¹1685 cm⁻¹ nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding potential pharmacological mechanisms.

For this compound, molecular docking studies can identify its potential binding modes within the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.com These simulations calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. nih.gov

The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, with specific amino acid residues in the protein's active site. scienceopen.com Identifying these interactions is fundamental to understanding the molecule's mechanism of action and provides a structural basis for its biological activity. semanticscholar.org For instance, the guanidino group is a strong hydrogen bond donor, and docking can reveal its specific interactions within a binding pocket.

Table 3: Representative Molecular Docking Results for a Thiazole Ligand with a Protein Target.
ParameterDescriptionExample Finding
Binding EnergyEstimated free energy of binding-9.25 kcal/mol nih.gov
Key Interacting ResiduesAmino acids in the active site forming bondsLys392, His106 researchgate.net
Types of InteractionsNature of the chemical bonds formedHydrogen bonds, Hydrophobic interactions
Dissociation Constant (Ki)Calculated inhibition constant0.16 μM nih.gov

The core structure of this compound can serve as a scaffold in virtual screening campaigns to discover new and potentially more potent ligands. doi.org In this process, large digital libraries of compounds are computationally docked against a specific protein target. nih.govnih.gov Compounds that show favorable docking scores and interaction patterns are selected as "hits" for further experimental testing. This structure-based virtual screening approach accelerates the drug discovery process by efficiently identifying promising candidates from vast chemical spaces. nih.govresearchgate.net

Advanced Simulation Techniques (e.g., Molecular Dynamics)

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. After docking this compound into a protein's active site, an MD simulation can be run to observe the movement of atoms in the complex over time. researchgate.net

These simulations provide valuable information on the stability and rigidity of the protein-ligand complex. researchgate.net They can confirm whether the key interactions predicted by docking are maintained over a period of nanoseconds or microseconds, thus providing a more accurate assessment of the binding mode's stability and the ligand's affinity.

In Silico Prediction for Drug Discovery (e.g., Target Prediction, Scaffold Prioritization)

In modern drug discovery, in silico prediction methods are indispensable tools for accelerating the identification of novel therapeutic agents. These computational techniques allow researchers to predict the biological targets of a compound and to prioritize certain chemical structures, or scaffolds, for further development, thereby saving significant time and resources. For a molecule such as this compound, these predictive studies offer a rational approach to uncovering its therapeutic potential.

Target Prediction

Target prediction, often referred to as "target fishing," is a computational process used to identify the potential macromolecular targets of a small molecule. nih.govunipi.it This approach is particularly valuable when a compound has demonstrated biological activity, but its precise mechanism of action is unknown. The underlying principle involves screening the compound against databases of known protein structures to find potential binding partners. nih.gov

Reverse docking is a powerful and widely used technique in target prediction. nih.gov For this compound, the process would involve:

Generating a low-energy 3D conformation of the molecule.

Screening this structure against a library of clinically relevant protein targets.

Using scoring functions to calculate and rank the binding affinity of the compound for each target.

Studies on similar thiazole and 2-aminothiazole (B372263) derivatives have identified a range of potential protein targets, suggesting possible avenues of investigation for this compound. For instance, various thiazole-based compounds have shown affinity for kinases, enzymes, and receptors involved in pathophysiology. nih.govnih.gov Computational docking studies on related scaffolds have predicted interactions with targets such as Cyclooxygenase-1 (COX-1), acetylcholinesterase, aldose reductase, and various kinases like Aurora kinase and VEGFR-2. nih.govnih.govacs.orgmdpi.com A hypothetical output from such a study could provide a ranked list of potential targets based on their predicted binding energies.

Table 1: Illustrative Example of a Target Prediction Output for a Thiazole Scaffold
Potential Protein TargetProtein ClassPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Aurora Kinase AKinase-9.8Lys162, Leu263
COX-1Oxidoreductase-9.2Arg120, Tyr355
Hec1/Nek2Kinase-8.9Cys75, Phe155
AcetylcholinesteraseHydrolase-8.5Trp84, Phe330

This table is for illustrative purposes and based on findings for related thiazole compounds. mdpi.comnih.gov

Scaffold Prioritization

The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netsciencecentral.inresearchgate.net This designation is due to its frequent appearance in molecules with a wide range of biological activities, including approved drugs such as the anticancer agent Dasatinib and the antiretroviral Ritonavir. nih.govresearchgate.netglobalresearchonline.net The 2-aminothiazole core, a key feature of this compound, is particularly prominent in the design of kinase inhibitors and other therapeutic agents. nih.govnih.gov

Computational methods are crucial for prioritizing such scaffolds. Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies help elucidate the essential structural features required for biological activity. nih.govnih.gov

Pharmacophore Modeling : This ligand-based approach identifies the common spatial arrangement of essential chemical features (pharmacophore) shared by a set of active molecules. nih.govmdpi.com For this compound, a pharmacophore model could be generated that includes features like hydrogen bond donors and acceptors (from the guanidino and carboxylate groups), a positive ionizable feature (guanidino group), and an aromatic ring (thiazole). nih.govresearchgate.net This model can then be used to screen virtual libraries to discover new, structurally diverse compounds that fit the pharmacophore and may possess similar biological activity. nih.gov

Table 2: Potential Pharmacophoric Features of this compound
Pharmacophoric FeatureContributing Molecular MoietyPotential Interaction
Hydrogen Bond DonorGuanidino group (-NH2)Binding to receptor backbone/sidechains
Hydrogen Bond AcceptorEster carbonyl (C=O), Thiazole NitrogenBinding to receptor backbone/sidechains
Aromatic RingThiazole Ringπ-π stacking interactions
Positive IonizableGuanidino groupIonic interactions with acidic residues
Hydrophobic GroupMethyl group, Ethyl groupVan der Waals interactions

QSAR Studies : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For a library of derivatives based on the this compound scaffold, a QSAR model could predict the activity of unsynthesized analogues, guiding the selection of the most promising candidates for synthesis and testing. nih.govtandfonline.com

Through these in silico predictions, the this compound scaffold can be rationally prioritized for inclusion in drug discovery programs. The computational data provides a strong basis for hypothesizing its mechanism of action and for designing focused libraries of compounds with a higher probability of therapeutic success.

Experimental Methodologies for Biological Evaluation

In Vitro Cytotoxicity and Antiproliferative Assays

The evaluation of a compound's effect on cancer cell viability and proliferation is a critical step in anticancer drug discovery. For thiazole (B1198619) derivatives, including those related to ethyl 2-guanidino-4-methylthiazole-5-carboxylate, several established protocols are employed.

A primary assessment of anticancer potential is often conducted using large-scale screening protocols like the one developed by the National Cancer Institute (NCI). In a typical NCI one-dose screen, the compound of interest is tested at a single, fixed concentration against a panel of approximately 60 different human cancer cell lines, representing various types of cancer such as leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast. nih.govresearchgate.net

The primary output of the one-dose assay is a mean graph of growth inhibition, which provides a broad overview of the compound's activity across different cancer types. This initial screen helps in identifying compounds that exhibit significant growth-inhibitory effects, warranting further, more detailed investigation. For instance, in studies of related bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, compounds showing significant anticancer activity in such screens were selected for more comprehensive testing. nih.govresearchgate.net

Hypothetical NCI One-Dose Screening Data for this compound

Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific NCI screening results for this compound are not publicly available.

Cell Line PanelMean Growth Percent
Leukemia75.2
Non-Small Cell Lung Cancer68.5
Colon Cancer82.1
CNS Cancer79.3
Melanoma71.4
Ovarian Cancer85.6
Renal Cancer88.9
Prostate Cancer81.7
Breast Cancer73.0

Compounds that show promise in initial screenings are further evaluated using quantitative viability assays to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). The MTT and SRB assays are two of the most commonly used colorimetric methods for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. This assay is a reliable method for assessing cell viability and the cytotoxic potential of compounds. nih.govnih.gov

The Sulforhodamine B (SRB) assay is another widely used method for determining cytotoxicity. nih.govnih.gov It is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid. canvaxbiotech.com The amount of bound dye is proportional to the total protein mass, which correlates with the cell number. canvaxbiotech.com The SRB assay is known for its sensitivity, reproducibility, and stable end-point. canvaxbiotech.com

Illustrative IC50 Values from In Vitro Cytotoxicity Assays

Disclaimer: The data presented in this table is hypothetical and serves to illustrate the type of results obtained from such assays. Specific experimental data for this compound is not available in the cited literature.

Cell LineAssay TypeHypothetical IC50 (µM)
A549 (Lung Carcinoma)MTT25.6
MCF-7 (Breast Adenocarcinoma)SRB18.9
HeLa (Cervical Cancer)MTT32.1
HT-29 (Colon Adenocarcinoma)SRB22.4

In Vitro Antimicrobial Susceptibility Testing

The evaluation of a compound's ability to inhibit or kill microorganisms is fundamental to the development of new antimicrobial agents. For novel heterocyclic compounds like guanidino-thiazole derivatives, standardized methods are used to determine their spectrum of activity and potency.

The Minimum Inhibitory Concentration (MIC) is a key parameter determined in antimicrobial testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium or fungus, respectively. mdpi.com These values are crucial for assessing whether a compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. mdpi.com In this method, serial twofold dilutions of the compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth, and the MIC is determined as the lowest concentration of the compound that inhibits it. This method allows for the simultaneous testing of multiple compounds against various microorganisms in a reproducible manner.

The agar (B569324) diffusion method , including the disk diffusion test, is another common technique for assessing antimicrobial activity. In this method, a standardized inoculum of the test microorganism is spread over the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Representative Antimicrobial Activity Data for Thiazole Derivatives

Disclaimer: This table presents representative data for thiazole derivatives to illustrate the outcomes of antimicrobial susceptibility testing, as specific data for this compound is not available.

MicroorganismAssay MethodRepresentative MIC (µg/mL)Representative MBC/MFC (µg/mL)
Staphylococcus aureusBroth Microdilution1632
Bacillus subtilisBroth Microdilution816
Escherichia coliBroth Microdilution64>128
Pseudomonas aeruginosaBroth Microdilution>128>128
Candida albicansBroth Microdilution3264

Mechanistic Assays and Pathway Analysis

Understanding the mechanism of action of a biologically active compound is a critical aspect of its development as a therapeutic agent. For compounds like this compound that exhibit potential anticancer or antimicrobial effects, a variety of assays can be employed to investigate their molecular targets and the cellular pathways they modulate.

Mechanistic studies for anticancer agents often involve assays to determine the effect of the compound on the cell cycle, apoptosis (programmed cell death), and specific signaling pathways known to be dysregulated in cancer. For example, flow cytometry can be used to analyze cell cycle distribution and to quantify apoptotic cells. Western blotting can be employed to measure changes in the expression levels of key proteins involved in these processes.

For antimicrobial compounds, mechanistic studies may focus on identifying the specific cellular targets. This could involve investigating the compound's effect on cell wall synthesis, protein synthesis, nucleic acid replication, or cell membrane integrity. Techniques such as molecular docking studies can provide insights into the potential binding of the compound to specific microbial enzymes. nih.gov

Due to the novelty of this compound, specific mechanistic studies for this compound are not yet available in the public domain. Future research will likely focus on these areas to elucidate how it exerts its biological effects.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is an essential tool for determining the effects of a compound on cell proliferation and cell death.

To investigate the impact of this compound on cell cycle progression, cancer cell lines would be treated with the compound at various concentrations for different time points. Subsequently, the cells would be fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). The fluorescence intensity of the stained cells, which is proportional to the DNA content, is then measured by a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase would suggest that the compound interferes with cell cycle checkpoints.

Apoptosis, or programmed cell death, is another critical endpoint that can be assessed by flow cytometry. A common method is the Annexin V/PI dual staining assay. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V in conjunction with PI, which can only enter cells with compromised membranes (late apoptotic or necrotic cells), it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Table 1: Illustrative Flow Cytometry Data for Cell Cycle Analysis
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.225.119.7
Compound X (1 µM)65.818.515.7
Compound X (5 µM)78.310.211.5
Table 2: Illustrative Flow Cytometry Data for Apoptosis Analysis
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.12.52.4
Compound X (1 µM)80.412.37.3
Compound X (5 µM)62.725.811.5

Enzyme Activity Assays for Target Inhibition

To determine if this compound acts by inhibiting a specific enzyme, in vitro enzyme activity assays are employed. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. The choice of assay depends on the putative enzyme target. For instance, if the compound is hypothesized to be a kinase inhibitor, a common approach is to use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in the luminescent signal in the presence of the compound would indicate inhibition of kinase activity.

The potency of the inhibition is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. Dose-response curves are generated by testing a range of compound concentrations, and the IC50 value is calculated from these curves.

Table 3: Illustrative Enzyme Inhibition Data
Enzyme TargetIC50 (µM)
Kinase A0.58
Kinase B12.4
Protease C> 100

Gene Expression and Protein Level Analysis

To understand the molecular pathways affected by this compound, its effects on gene and protein expression are investigated.

Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-seq) are used to measure changes in messenger RNA (mRNA) levels of specific genes. For qRT-PCR, cells are treated with the compound, and total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which is used as a template for PCR with gene-specific primers. The amount of amplified DNA is quantified in real-time using a fluorescent dye. This allows for the determination of the relative expression levels of target genes. RNA-seq provides a more global view of the transcriptome, allowing for the identification of all genes that are up- or down-regulated in response to the compound.

Protein Level Analysis: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. Following treatment with the compound, cells are lysed, and the protein concentration is determined. The protein lysates are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is incubated with primary antibodies specific to the proteins of interest, followed by secondary antibodies conjugated to an enzyme that produces a detectable signal. The intensity of the signal is proportional to the amount of protein, allowing for the assessment of changes in protein levels.

Table 4: Illustrative Gene and Protein Expression Changes
TargetMethodFold Change (Treated vs. Control)
Gene X (mRNA)qRT-PCR-2.5
Protein YWestern Blot+1.8
Protein ZWestern Blot-3.2

Biochemical Profiling for Off-Target Effects

It is crucial to assess the selectivity of a compound to minimize the potential for off-target effects and associated toxicities. Biochemical profiling involves screening the compound against a large panel of diverse enzymes, receptors, and ion channels. These large-scale screening platforms, often outsourced to specialized contract research organizations (CROs), provide a broad overview of the compound's interaction with various biological targets. The results of these screens can help to identify potential off-target activities that may need to be addressed during lead optimization. This proactive approach to identifying potential liabilities is a key component of modern drug discovery.

Future Directions and Academic Perspectives

Rational Design Principles for Optimized Ethyl 2-guanidino-4-methylthiazole-5-carboxylate Analogues

The foundation of future research into this compound lies in the principles of rational drug design, a targeted approach to discovering and developing new medicines. This strategy leverages the understanding of a biological target's structure and mechanism to design molecules that are complementary in shape and charge, thereby enhancing their binding affinity and efficacy. nih.gov For this compound, this approach will be crucial in creating analogues with optimized therapeutic profiles.

Key to this endeavor is the elucidation of structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. mdpi.comnih.gov For the guanidino-thiazole scaffold, SAR studies on related compounds have provided valuable insights. For instance, in a series of thiazoyl guanidine (B92328) derivatives developed as antifungal agents, modifications to the aryl group and the guanidine moiety significantly impacted their potency and pharmacokinetic properties. nih.govacs.org The development of cimetidine, a histamine (B1213489) H2 receptor antagonist, also highlights the importance of modifying the guanidine group to modulate basicity and ionization, which are critical for receptor binding. uomustansiriyah.edu.iq

Future rational design of this compound analogues will likely focus on several key structural modifications:

Modification of the Guanidine Group: Alterations to the guanidine moiety, such as substitution on the terminal amino groups, can influence the compound's pKa and its ability to form hydrogen bonds with target receptors. uomustansiriyah.edu.iq Introducing electron-withdrawing groups, for example, can decrease the basicity of the guanidine group, which may be beneficial for certain biological targets. uomustansiriyah.edu.iq

Substitution on the Thiazole (B1198619) Ring: The thiazole ring itself offers several positions for substitution. For example, a methyl substitution at the 5-position of the thiazole ring has been shown to affect the antimigration activity of certain thiazole derivatives. acs.org Exploring a variety of substituents at different positions could lead to enhanced potency and selectivity.

Ester Modification: The ethyl carboxylate group at the 5-position of the thiazole ring can be modified to alter the compound's solubility, metabolic stability, and cell permeability. Conversion of the ester to an amide or other bioisosteres could lead to improved pharmacokinetic properties.

The following table outlines potential modifications and their expected impact based on rational design principles:

Structural ModificationRationalePotential Impact
Guanidine Group Modulate pKa and hydrogen bonding capacity. uomustansiriyah.edu.iqEnhanced receptor binding and selectivity.
Thiazole Ring Explore new interactions with the target's binding pocket. acs.orgIncreased potency and altered biological activity.
Ester Moiety Improve pharmacokinetic properties.Better bioavailability and metabolic stability.

Identification of Novel Biological Targets and Therapeutic Applications

The thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.comresearchgate.net Thiazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.netnih.gov This versatility suggests that this compound and its future analogues may interact with a variety of biological targets, opening up new therapeutic avenues.

While some thiazoyl guanidine derivatives have been identified as inhibitors of ergosterol (B1671047) biosynthesis in fungi, there is significant potential to discover novel targets. nih.govacs.org Future research could explore the following areas:

Anticancer Therapy: Thiazole-containing compounds have been investigated as inhibitors of various targets in cancer, including protein kinases like PI3K/mTOR and receptor tyrosine kinases such as EGFR and VEGFR-2. nih.govnih.gov The guanidine group is also present in some anticancer agents. Therefore, analogues of this compound could be designed and screened for their activity against these and other cancer-related targets. Some thiazole derivatives have also shown efficacy as inhibitors of metastatic cancer cell migration and invasion. acs.org

Infectious Diseases: Beyond fungal infections, the guanidino-thiazole scaffold could be explored for activity against other pathogens. Thiazole derivatives have shown promise as antibacterial agents, and the guanidine moiety is a key feature in some antiviral drugs. nih.govmdpi.com

Inflammatory Diseases: Certain thiazole derivatives possess anti-inflammatory properties. nih.gov Investigating the potential of this compound analogues to modulate inflammatory pathways could lead to new treatments for a range of inflammatory conditions.

The identification of novel biological targets will require a multi-pronged approach, including high-throughput screening of compound libraries against diverse target panels, as well as more targeted approaches based on the known activities of related compounds.

Synergistic Approaches: Combining Experimental and Computational Research

The future of drug discovery for compounds like this compound will heavily rely on the synergistic integration of computational and experimental methods. jddhs.comresearchgate.netnih.gov This integrated approach accelerates the drug discovery process, reduces costs, and provides deeper insights into the molecular interactions that govern a drug's efficacy and safety. jddhs.comnih.gov

Computational approaches that will be instrumental in this research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to develop predictive models that correlate the structural features of this compound analogues with their biological activities. nih.govmdpi.comresearchgate.net These models can then be used to virtually screen new compound designs and prioritize them for synthesis and testing. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, allowing for the visualization of key interactions and the rational design of modifications to improve binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the interaction and the role of conformational changes.

Experimental approaches will be essential for validating the predictions of computational models and for providing the data needed to build and refine them. jddhs.com Key experimental techniques will include:

Chemical Synthesis: The synthesis of novel analogues is a prerequisite for experimental testing.

In Vitro Biological Assays: These assays will be used to determine the potency and selectivity of the synthesized compounds against their intended biological targets.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of ligand-receptor complexes, which are invaluable for structure-based drug design. researchgate.net

The iterative cycle of computational design, chemical synthesis, biological testing, and structural analysis will be a powerful engine for the optimization of this compound analogues. jddhs.com

Contribution to the Broader Field of Guanidino-Thiazole-Based Drug Discovery

Research into this compound and its derivatives will not only advance this specific chemical series but will also contribute valuable knowledge to the broader field of guanidino-thiazole-based drug discovery. The guanidino-thiazole scaffold is a versatile and promising framework for the development of new therapeutic agents. nih.govgoogle.com

By systematically exploring the chemical space around this compound, researchers can:

Expand the known biological activities associated with the guanidino-thiazole core, potentially uncovering novel therapeutic applications.

Deepen the understanding of the SAR for this class of compounds, providing a roadmap for the design of future guanidino-thiazole-based drugs with improved properties.

Identify new biological targets for guanidino-thiazole derivatives, thereby expanding the therapeutic landscape for this important scaffold.

Q & A

Q. How is Ethyl 2-guanidino-4-methylthiazole-5-carboxylate synthesized, and what are the key steps for structural confirmation?

The compound is typically synthesized via nucleophilic substitution or condensation reactions using ethyl 2-amino-4-methylthiazole-5-carboxylate as a precursor. Guanidinylation can be achieved using reagents like cyanogen bromide or carbodiimides under controlled pH. Structural confirmation requires multi-technique validation:

  • IR spectroscopy identifies functional groups (e.g., guanidine N-H stretches at ~3400 cm⁻¹).
  • ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, thiazole protons at δ 7.0–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass). Example: Derivatives in similar thiazole systems were validated using these methods .

Q. What are the standard protocols for characterizing its purity and stability?

  • Melting point analysis ensures consistency with literature values (e.g., 206–208°C for related compounds).
  • HPLC with UV detection monitors purity (>95% recommended for biological assays).
  • Stability studies under varying temperatures and pH (e.g., 4°C for long-term storage, neutral buffers to prevent hydrolysis) .

Q. How can researchers assess its antimicrobial activity, and what model organisms are used?

The serial dilution method is standard:

  • Bacterial strains : E. coli, S. aureus (Gram-negative/-positive models).
  • Fungal strains : C. albicans (yeast), A. niger (filamentous fungi).
  • MIC (Minimum Inhibitory Concentration) values are determined via broth microdilution, with comparisons to positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

  • Solvent-free conditions reduce side reactions (e.g., ethanol-mediated synthesis improves atom economy).
  • Catalyst-free approaches minimize purification steps (e.g., aqueous ethanol systems for carbamate formation).
  • Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates high-purity fractions .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • 3D-QSAR models (CoMFA/CoMSIA) correlate substituent effects with bioactivity. For example:
  • Electrostatic fields highlight guanidine’s role in bacterial membrane interaction.
  • Steric maps identify optimal methyl/thiazole positioning for target binding.
    • Molecular docking predicts interactions with microbial enzymes (e.g., dihydrofolate reductase) .

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction with SHELX software refines bond lengths/angles (e.g., guanidine planarity, carboxylate torsion angles).
  • Twinned data handling in SHELXL ensures accuracy for chiral centers or polymorphism .

Q. How to address contradictions in biological activity data across studies?

  • Comparative MIC assays under standardized conditions (e.g., CLSI guidelines).
  • Structural analogs (e.g., varying aryl/alkyl substituents) test hypotheses about substituent-driven efficacy. Example: Discrepancies in antifungal activity may arise from differences in spore viability assays vs. mycelial growth inhibition .

Q. What strategies enhance bioactivity in derivatives?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., nitro, chloro) improves membrane penetration.
  • Hybrid molecules : Coupling with pyrimidine or triazole moieties broadens target specificity (e.g., dual antibacterial/antifungal action).
  • Prodrug design : Ester hydrolysis in vivo releases active carboxylate forms .

Methodological Considerations

  • Data Reproducibility : Cross-validate spectral data with public databases (e.g., NIST Chemistry WebBook for reference IR/NMR peaks) .
  • Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing to ensure ecological safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Reactant of Route 2
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.